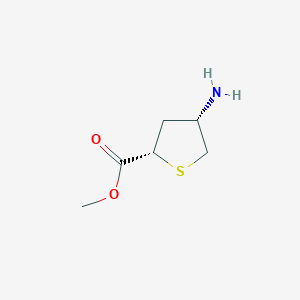
rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate: is a chemical compound that belongs to the class of thiolane derivatives. This compound is characterized by the presence of an aminothiolane ring and a carboxylate group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate typically involves the reaction of a suitable thiolane precursor with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the aminothiolane ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminothiolane derivatives.
Wissenschaftliche Forschungsanwendungen
rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate involves its interaction with specific molecular targets. The aminothiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- rac-methyl (2R,4R)-4-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate
- rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride
Comparison: rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate is unique due to the presence of the aminothiolane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the thiolane ring allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C6H11NO2S |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
methyl (2S,4S)-4-aminothiolane-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(7)3-10-5/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
YVWUCJPPXTUFKU-WHFBIAKZSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H](CS1)N |
Kanonische SMILES |
COC(=O)C1CC(CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


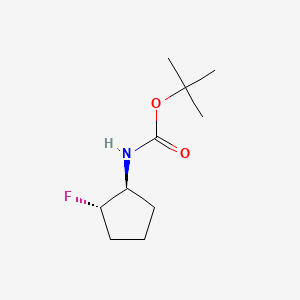
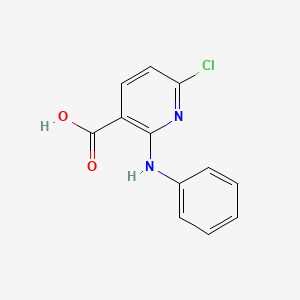
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
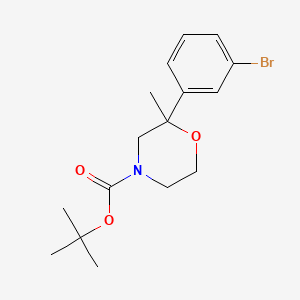
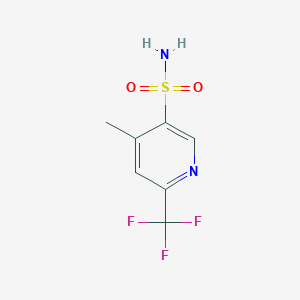
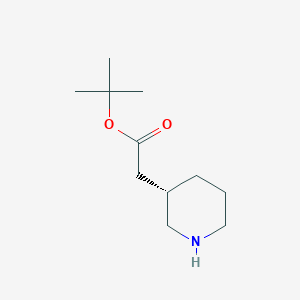
![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)
![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)
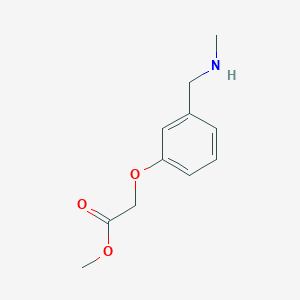
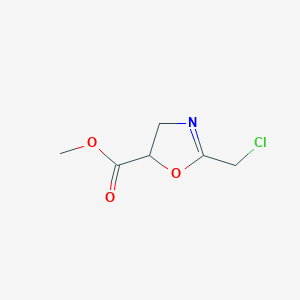

![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
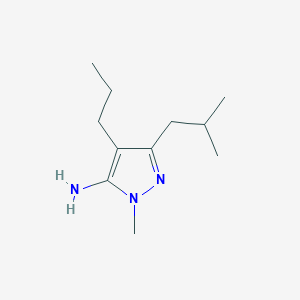
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
